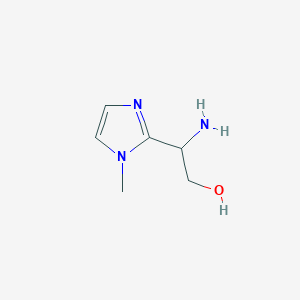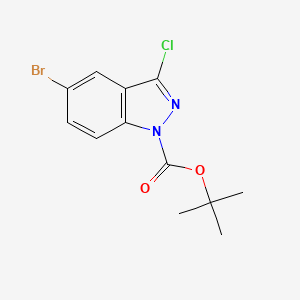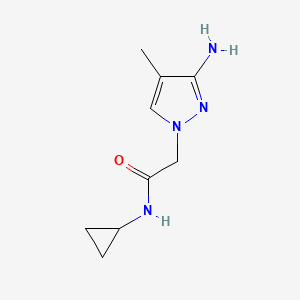
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL is a chemical compound with the molecular formula C6H11N3O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL typically involves the reaction of 1-methylimidazole with an appropriate amino alcohol. One common method involves the reaction of 1-methylimidazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazole ring.
Applications De Recherche Scientifique
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the amino group.
2-Methyl-5-nitroimidazole-1-acetic acid: Contains a nitro group and an acetic acid moiety.
1-Carboxymethylmetronidazole: A derivative of metronidazole with a carboxymethyl group.
Uniqueness
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-amino-2-(1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |
Clé InChI |
XTPJTXIKFCZPGI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)




![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)
![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)





